4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid
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Overview
Description
4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H20O4 It is a derivative of cyclohexane, featuring a carboxylic acid group and a butoxycarbonyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1-carboxylic acid with butoxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-(Ethoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid
Uniqueness
4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid is unique due to its specific ester group, which imparts distinct chemical and physical properties. The butoxycarbonyl group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
62751-22-8 |
---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-butoxycarbonyloxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O5/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h9-10H,2-8H2,1H3,(H,13,14) |
InChI Key |
XTXUNJWOVBEXEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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